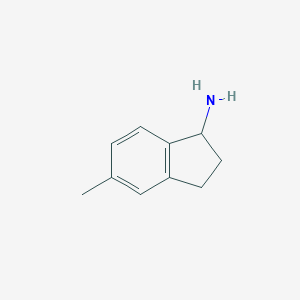

5-Methyl-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

La hidrocodona (bitartrato) es un opioide sintético derivado de la codeína. Se usa comúnmente como analgésico y antitusígeno. La hidrocodona (bitartrato) es un agonista opiáceo derivado de la fenantrena que se une a los receptores opioides en el cerebro y la médula espinal para aliviar el dolor y suprimir la tos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La hidrocodona (bitartrato) se sintetiza a partir de la tebaína, un alcaloide opiáceo que se encuentra en la amapola del opio. La síntesis implica varios pasos, incluyendo la O-desmetilación, reducción y acetilación. El producto final se obtiene haciendo reaccionar hidrocodona con ácido tartárico para formar la sal de bitartrato .

Métodos de producción industrial: La producción industrial de hidrocodona (bitartrato) implica la síntesis a gran escala utilizando las mismas reacciones químicas que en la síntesis de laboratorio, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye pasos de purificación como la cristalización y la filtración para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: La hidrocodona (bitartrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: La hidrocodona puede oxidarse para formar hidromorfona, un opioide más potente.

Reducción: La reducción de hidrocodona puede conducir a la formación de dihidrocodeína.

Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la molécula de hidrocodona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan diversos reactivos, incluyendo haluros de alquilo y cloruros de acilo, para las reacciones de sustitución.

Productos principales:

Hidromorfona: Formada mediante oxidación.

Dihidrocodeína: Formada mediante reducción.

Diversos derivados de hidrocodona sustituidos: Formados mediante reacciones de sustitución.

Aplicaciones Científicas De Investigación

La hidrocodona (bitartrato) tiene varias aplicaciones de investigación científica:

Química: Utilizada como estándar de referencia en química analítica para el desarrollo de nuevos métodos analíticos.

Biología: Se estudia por sus efectos sobre los receptores opioides y su posible uso en el tratamiento de la adicción a los opioides.

Medicina: Ampliamente utilizada en el control del dolor y como supresor de la tos.

Industria: Utilizada en la industria farmacéutica para la producción de medicamentos para el alivio del dolor.

Mecanismo De Acción

La hidrocodona (bitartrato) ejerce sus efectos uniéndose al receptor mu-opioide en el sistema nervioso central. Esta unión inhibe la liberación de neurotransmisores involucrados en la transmisión del dolor, lo que lleva a la analgesia. La hidrocodona también se une a los receptores delta y kappa de los opioides, lo que contribuye a sus efectos analgésicos y antitusígenos .

Compuestos similares:

Codeína: Un opiáceo natural utilizado para el alivio del dolor y la supresión de la tos.

Oxicodona: Un opioide semisintético con propiedades analgésicas similares pero mayor potencia.

Hidromorfona: Un derivado más potente de la hidrocodona con efectos analgésicos más fuertes

Singularidad: La hidrocodona (bitartrato) es única en su equilibrio de propiedades analgésicas y antitusígenas, lo que la convierte en un medicamento versátil tanto para el alivio del dolor como para la supresión de la tos. Su origen sintético permite el desarrollo de diversas formulaciones, incluyendo versiones de liberación prolongada y de deterrente del abuso .

Comparación Con Compuestos Similares

Codeine: A natural opiate used for pain relief and cough suppression.

Oxycodone: A semi-synthetic opioid with similar analgesic properties but higher potency.

Hydromorphone: A more potent derivative of hydrocodone with stronger analgesic effects

Uniqueness: Hydrocodone (bitartrate) is unique in its balance of analgesic and antitussive properties, making it a versatile medication for both pain relief and cough suppression. Its synthetic origin allows for the development of various formulations, including extended-release and abuse-deterrent versions .

Actividad Biológica

5-Methyl-2,3-dihydro-1H-inden-1-amine (C10H13N) is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered ring fused to a six-membered ring, with a methyl group at the 5-position. This configuration contributes to its unique chemical properties and biological activities. The compound is often encountered as a hydrochloride salt (C10H14ClN), which enhances its stability and solubility in aqueous environments .

This compound exhibits a range of biological activities by interacting with various neurotransmitter systems:

Dopamine and Serotonin Pathways : The compound has shown promise in influencing dopamine and serotonin pathways, which are critical in the treatment of neurological disorders. Its ability to cross the blood-brain barrier effectively allows it to exert central nervous system effects .

Receptor Binding : Similar to other indole derivatives, this compound binds with high affinity to multiple receptors. This broad receptor interaction profile underlies its potential therapeutic applications .

Biological Activities

The biological activities of this compound can be categorized as follows:

Neuropharmacological Effects : Initial studies indicate that this compound may have neuroprotective effects, potentially useful in treating conditions like Parkinson's disease due to its dopaminergic activity .

Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown significant antibacterial activity against various strains .

Cytotoxicity and Anticancer Potential : Some studies suggest that this compound may possess cytotoxic properties that could be harnessed in cancer therapies. The compound's interactions with cellular pathways involved in apoptosis are under investigation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to penetrate the blood-brain barrier. However, safety assessments indicate potential skin and eye irritation upon exposure .

Propiedades

IUPAC Name |

5-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCQIJHZALEOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595275 | |

| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168902-79-2 | |

| Record name | 2,3-Dihydro-5-methyl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.